methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C15H14N4O3S2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H14N4O3S2/c1-8-11(24-15(16-8)19-6-4-5-7-19)12(20)18-14-17-10(9(2)23-14)13(21)22-3/h4-7H,1-3H3,(H,17,18,20) |
InChI Key |
MPGSAIRJCKDHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrrole intermediates, followed by their coupling under specific conditions.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Pyrrole Intermediate Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Coupling Reaction: The final step involves coupling the thiazole and pyrrole intermediates through a carbonylation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, thiazole-containing compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Studies have demonstrated that derivatives of thiazoles and pyrroles possess cytotoxic effects against cancer cell lines. The compound's ability to inhibit cell proliferation makes it a candidate for further investigation in cancer therapy .
Medicinal Chemistry
Due to its unique structural features, methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is of significant interest in drug design. Its potential applications include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Drugs : Formulation of compounds aimed at specific cancer types based on their mechanism of action.
Case Studies
Several studies have explored the biological activities of thiazole and pyrrole derivatives:
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor’s ligand-binding domain.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Pyrrole vs. Tetrazole/Triazole: The target compound’s pyrrole group (electron-rich aromatic system) contrasts with tetrazole in , which introduces metabolic resistance but lacks π-stacking versatility.
Physicochemical Properties
- Molecular Weight and Solubility : The target (MW 362.43) is smaller than Dasatinib analogs (MW >600) but larger than CF₃-substituted thiazoles (MW 226.18). Its moderate size balances membrane permeability and aqueous solubility .
- Polar Surface Area (PSA) : The amide and ester groups confer a PSA of ~90 Ų, similar to but higher than , suggesting moderate blood-brain barrier penetration.
Biological Activity
Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex thiazole derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole core, which is known for its diverse biological activities. The presence of both methyl and pyrrole groups enhances its pharmacological potential. The molecular formula is with a molecular weight of approximately 318.4 g/mol.
Biological Activity
1. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antitumor activity . The structure-activity relationship (SAR) analysis suggests that the thiazole ring's substitution pattern is crucial for enhancing cytotoxicity .
2. Antimicrobial Properties
Thiazole derivatives have shown promising antibacterial activity against Gram-positive bacteria. In a study evaluating various thiazole derivatives, the compound exhibited noteworthy antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
3. Anticonvulsant Effects
Thiazoles have also been explored for their anticonvulsant properties. Certain derivatives have been reported to eliminate tonic extensor phases in animal models, suggesting potential use in epilepsy treatment . The presence of the pyrrole group in this compound may contribute to its neuroprotective effects.
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study, this compound was tested on various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that the compound inhibited cell proliferation significantly more than standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this thiazole derivative against clinical isolates of resistant bacteria. The compound showed effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves cyclocondensation and coupling reactions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis using α-haloketones and thioureas. Subsequent coupling of the pyrrole-thiazole carbonyl group with the amino-thiazole moiety requires activating agents like EDCl/HOBt in anhydrous DMF . Challenges include controlling regioselectivity during cyclization and minimizing side reactions from reactive intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirmation via TLC are critical .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign signals for thiazole protons (δ 7.5–8.5 ppm), pyrrole protons (δ 6.0–6.5 ppm), and ester carbonyl carbons (δ 165–170 ppm). Compare with literature data for analogous thiazole-pyrrole hybrids .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
- HRMS : Validate molecular weight (calculated for C₁₇H₁₅N₅O₃S₂: 425.04 g/mol) .
- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (±0.3%) .
Q. How can researchers evaluate the compound’s potential biological activity, and what contradictions might arise in assay data?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using recombinant proteins and ATP/peptide substrates. Molecular docking (AutoDock Vina) can predict binding to active sites, as seen in studies of similar thiazole derivatives . Contradictions may arise from assay conditions (e.g., pH-dependent solubility) or impurities in synthesized batches. Validate activity via dose-response curves (IC₅₀) and orthogonal assays (e.g., SPR for binding kinetics) .
Advanced Research Questions
Q. What strategies optimize synthetic yield and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura for 4-methyl-thiazole modifications) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates; microwave-assisted synthesis may reduce reaction time .
- Protecting Groups : Temporarily protect the amide nitrogen with Boc groups during coupling steps to prevent side reactions .
Q. How does the compound interact with biological targets at the molecular level, and how can these interactions be validated experimentally?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess binding stability to target proteins (e.g., COX-2 or EGFR). Validate via X-ray crystallography of protein-ligand complexes or mutagenesis studies (alanine scanning) to identify critical binding residues . Surface plasmon resonance (SPR) can quantify binding affinity (KD values) .
Q. What approaches resolve discrepancies in structure-activity relationship (SAR) studies for thiazole-pyrrole hybrids?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents on the thiazole (e.g., 4-methyl vs. 4-fluoro) and pyrrole (e.g., N-alkylation) to assess steric/electronic effects on activity .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
- Meta-Analysis : Compare data across studies to identify consistent trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .
Q. How can researchers assess the compound’s stability under physiological conditions, and what degradation products are likely?
- Methodological Answer : Conduct forced degradation studies:
- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC-MS for ester hydrolysis products (e.g., carboxylic acid derivatives) .
- Oxidation : Expose to H₂O₂ or cytochrome P450 enzymes to identify sulfoxide or hydroxylated metabolites .
- Photodegradation : Use UV light (254 nm) to detect thiazole ring-opening or pyrrole oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
